Analgesic Efficacy in Postoperative Pain: Non-Inferiority to Indomethacin in a Double-Blind Trial
In a multicenter, double-blind clinical study directly comparing Bermoprofen (AD-1590) to indomethacin for pain management following tonsillectomy, Bermoprofen demonstrated analgesic efficacy that was statistically non-inferior. The study of 133 evaluable patients found that 55.9% of patients in the Bermoprofen group (n=67) achieved a rating of '≥ moderately improved' pain relief after the first dose, compared to 50.7% in the indomethacin group (n=66) [1]. The overall improvement ratings were also similar, with 68.7% of Bermoprofen patients and 68.2% of indomethacin patients rated as 'moderately improved' or better [1]. This provides high-strength clinical evidence that Bermoprofen matches the analgesic performance of a widely used standard-of-care NSAID.
| Evidence Dimension | Analgesic Efficacy (Patient-Reported Improvement) |
|---|---|
| Target Compound Data | 55.9% (≥ moderately improved) after first dose; 68.7% overall improvement |
| Comparator Or Baseline | Indomethacin: 50.7% (≥ moderately improved) after first dose; 68.2% overall improvement |
| Quantified Difference | +5.2% absolute difference in first-dose improvement rate; no statistically significant difference overall. |
| Conditions | Multicenter, double-blind, controlled trial in 133 patients following tonsillectomy. |
Why This Matters
For procurement in clinical research settings, this data justifies selecting Bermoprofen as a validated, non-inferior alternative to indomethacin for postoperative pain models, potentially with a different side-effect profile.
- [1] Clinical evaluation of AD-1590 in pain after tonsillectomy A double-blind comparative study with indomethacin / 扁桃摘出術後の疼痛に対するAD-1590の臨床評価. Japanese Journal of Rhinology. 1990; 34(3): 786. View Source
